Xanthomicrol Xanthomicrol Xanthomicrol belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, xanthomicrol is considered to be a flavonoid lipid molecule. Xanthomicrol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, xanthomicrol is primarily located in the membrane (predicted from logP). Xanthomicrol can be biosynthesized from flavone. Outside of the human body, xanthomicrol can be found in a number of food items such as herbs and spices, winter savory, citrus, and peppermint. This makes xanthomicrol a potential biomarker for the consumption of these food products.
Xanthomicrol is a trimethoxyflavone that is flavone substituted by methoxy groups at positions 6, 7 and 8 and hydroxy groups at positions 5 and 4'. It has a role as an antineoplastic agent and a plant metabolite. It is a trimethoxyflavone and a dihydroxyflavone. It derives from a flavone.
Brand Name: Vulcanchem
CAS No.: 16545-23-6
VCID: VC21344996
InChI: InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-4-6-10(19)7-5-9)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3
SMILES: COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)OC
Molecular Formula: C18H16O7
Molecular Weight: 344.3 g/mol

Xanthomicrol

CAS No.: 16545-23-6

Cat. No.: VC21344996

Molecular Formula: C18H16O7

Molecular Weight: 344.3 g/mol

* For research use only. Not for human or veterinary use.

Xanthomicrol - 16545-23-6

CAS No. 16545-23-6
Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one
Standard InChI InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-4-6-10(19)7-5-9)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3
Standard InChI Key SAMBWAJRKKEEOR-UHFFFAOYSA-N
SMILES COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)OC
Canonical SMILES COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)OC
Melting Point 227-230°C

Chemical Structure and Properties

Xanthomicrol (C₁₈H₁₆O₇) is a trimethoxylated hydroxyflavone with a molecular weight of 344.3 g/mol . Structurally, it is characterized as a flavone substituted by methoxy groups at positions 6, 7, and 8 and hydroxy groups at positions 5 and 4' . This unique combination of methoxy and hydroxy groups contributes significantly to its biological activities.

The compound has several synonyms including 4',5-dihydroxy-6,7,8-trimethoxyflavone and 5-hydroxy-2-(4-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one . Xanthomicrol is relatively lipophilic with a partition coefficient (Log P) of 2.9, possesses 9 potential hydrogen bond interaction sites, and has a topological polar surface area of 94.4 .

Table 1. Physical and Chemical Properties of Xanthomicrol

PropertyValue
Molecular FormulaC₁₈H₁₆O₇
Molecular Weight344.3 g/mol
Log P2.9
Number of H-Bonds9
Topological Polar Surface Area94.4
Physical AppearanceCrystalline solid
Substitution PatternMethoxy groups at positions 6, 7, and 8; Hydroxy groups at positions 5 and 4'

Natural Sources

Xanthomicrol has been identified in several plant species, particularly those used in traditional medicine systems. The compound is most notably found as the main active component of Dracocephalum kotschyi Boiss leaf extract, a plant traditionally used in Iranian medicine . This plant has been historically employed for various ailments including inflammatory conditions and digestive disorders.

Additionally, xanthomicrol has been reported in other plant species including:

  • Lavandula mairei var. mairei

  • Citrus reticulata

  • Varthemia iphionoides

  • Achillea erba-rotta subsp. moschata

  • Clinopodium douglasii

  • Baccharis pentlandii D.C.

  • Baccharis densiflora Wedd

  • Ocimum gratissimum L.

  • Artemisia campestris L.

The compound has also been identified as a major metabolite of 5-demethyltangeretin (5DT), a polymethoxyflavone found in citrus peel .

Biological Activities

Anticancer Properties

Xanthomicrol exhibits remarkable anticancer activities against various cancer cell lines in both in vitro and in vivo models. Studies have demonstrated its cytotoxic effects on multiple cancer types with different potencies.

In Vitro Studies

Xanthomicrol has shown significant inhibitory effects on the viability of several cancer cell lines:

  • B16F10 melanoma cells: IC₅₀ value of 3.433 μg/ml

  • Several malignant cells (AGS, WEHI-164, HL60, SaOs-2, and HT29): IC₅₀ values ranging from 4.5 to 40.6 μg/mL (approximately 13–124 μM) after 72 h of incubation

  • A375 malignant skin melanoma cells: Shows significant cytotoxicity at the dose range of 2.5–200 μM after 24 h of incubation

  • HCT116 colon cancer cells: IC₅₀ value of 56.23 μM

  • HeLa cervical cancer cells: Significant reduction in viability at concentrations of 5–100 μM

An important characteristic of xanthomicrol is its selective cytotoxicity toward cancer cells. Studies comparing its effects on cancer cells versus normal cells have shown that xanthomicrol exhibits less pronounced cytotoxicity in normal fibroblasts compared to cancer cells, suggesting a favorable therapeutic window .

In Vivo Studies

The anticancer potential of xanthomicrol has been validated in animal models. In a mouse melanoma (B16F10) allograft model, xanthomicrol significantly decreased initial tumor growth, tumor volume and weight, and angiogenesis compared to vehicle-treated controls . These findings confirm the translation of xanthomicrol's anticancer properties from cell culture to in vivo systems.

Table 2. Anticancer Effects of Xanthomicrol in Different Cancer Cell Lines

Cancer Cell LineCancer TypeIC₅₀ ValueIncubation TimeReference
B16F10Melanoma3.433 μg/ml (~10 μM)24h
AGS, WEHI-164, HL60, SaOs-2, HT29Various4.5-40.6 μg/ml (~13-124 μM)72h
A375Skin melanomaEffective at 2.5-200 μM24h
HCT116Colon cancer56.23 μM24h
HeLaCervical cancerEffective at 5-100 μM24h

Mechanisms of Anticancer Action

Xanthomicrol employs multiple mechanisms to exert its anticancer effects, targeting various cellular pathways crucial for cancer cell survival, proliferation, and metastasis.

Inhibition of PI3K/Akt Signaling Pathway

One of the primary mechanisms of xanthomicrol's anticancer activity is its interference with the PI3K/Akt signaling pathway. In the mouse melanoma model, xanthomicrol significantly decreased the protein expression of phosphorylated Akt in tumor tissues . Additionally, in hepatocellular carcinoma (HCC), xanthomicrol was identified as impeding tumor growth by targeting the PI3K/Akt/MMP9 pathway .

Antiangiogenic Effects

  • Significantly decrease angiogenesis in tumor tissues

  • Reduce serum VEGF levels and mRNA expressions of HIF-1α and VEGF in tumor tissues

  • Completely block microvessel sprouting at 10 μg/mL in rat aortic ring assay

  • Inhibit endothelial cell tube formation and human umbilical vein endothelial cell proliferation

Cell Cycle Arrest and Apoptosis Induction

Xanthomicrol induces cell cycle arrest and apoptosis in cancer cells:

  • Arrests cell cycle at the G2/M phase in HeLa cells

  • Increases the percentage of sub-G1 population (indicative of apoptotic cells)

  • Induces marked morphological alterations and apoptotic signs in treated cancer cells

  • In HCT116 colon cancer cells, xanthomicrol upregulates p53 and p21 and downregulates cyclin D and CDK4/6, further confirming its cell cycle regulatory effects

Modulation of Lipid Metabolism

An interesting mechanism of xanthomicrol's anticancer activity is its ability to modulate lipid metabolism in cancer cells. In HeLa cells, xanthomicrol treatment resulted in:

  • Marked changes in the phospholipid/cholesterol ratio

  • Significant decreases in the levels of oleic and palmitic acids

  • Marked increase of stearic acid

  • Inhibition of de novo lipogenesis and desaturation in cancer cells

Other Biological Activities

Beyond its anticancer properties, xanthomicrol exhibits several other biological activities that further enhance its therapeutic potential:

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of xanthomicrol is crucial for its potential development as a therapeutic agent. Interestingly, xanthomicrol has been identified as a major metabolite of 5-demethyltangeretin (5DT), a polymethoxyflavone found in citrus peel .

In studies examining the metabolic fate of 5DT in mouse gastrointestinal (GI) tract after long-term oral intake, researchers found that 5DT underwent extensive biotransformation. The 4'-position on the B ring of 5DT was identified as the major site for demethylation reaction, leading to the production of xanthomicrol as a major metabolite .

Notably, the level of xanthomicrol in the colon was significantly higher than that of 5DT in 5DT-fed mice, suggesting potential accumulation in specific tissues . This finding has important implications for the potential use of xanthomicrol or its precursors in targeting colorectal cancers.

Comparative Studies

Comparative studies have evaluated xanthomicrol alongside other structurally similar flavonoids to better understand structure-activity relationships and relative efficacy.

Comparison with Other Methoxylated Flavones

When compared with other methoxylated flavones such as eupatilin (EUP) and artemetin (ART), xanthomicrol has shown distinct biological activities:

  • In HeLa cancer cells, xanthomicrol exerted a more potent cytotoxic effect than artemetin, while showing comparable activity to eupatilin at higher concentrations

  • In antiangiogenic studies, xanthomicrol completely blocked microvessel sprouting at 10 μg/mL, while the positive controls suramin and thalidomide (used at 20 μg/mL) inhibited microvessel formation by only 23% and 64%, respectively

Table 3. Comparative Analysis of Xanthomicrol and Structurally Related Flavones

CompoundStructureLog PCytotoxicity in Cancer CellsAntiangiogenic ActivitySelectivity for Cancer vs. Normal Cells
Xanthomicrol4',5-dihydroxy-6,7,8-trimethoxyflavone2.9HighHighHigher
Eupatilin5,7-dihydroxy-6,3',4'-trimethoxyflavone2.9Comparable to XANModerate-HighModerate
Artemetin5-hydroxy-3,6,7,3',4'-pentamethoxyflavone3.4Lower than XANNot fully establishedLower

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